Diethyl [([1,1'-biphenyl]-4-yl)methyl]propanedioate
Description
Diethyl [([1,1'-biphenyl]-4-yl)methyl]propanedioate is a propanedioate ester derivative featuring a biphenylmethyl substituent. Its molecular structure consists of a central malonate core (propanedioate) with two ethoxy groups and a bulky [1,1'-biphenyl]-4-ylmethyl moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the construction of complex aromatic systems or pharmaceutical precursors. The biphenyl group enhances steric bulk and aromatic π-π interactions, influencing its reactivity and physical properties.
Properties
CAS No. |
37765-79-0 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
diethyl 2-[(4-phenylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C20H22O4/c1-3-23-19(21)18(20(22)24-4-2)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13,18H,3-4,14H2,1-2H3 |
InChI Key |
YKHUHLMPQDQSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Diethyl [([1,1'-biphenyl]-4-yl)methyl]propanedioate, commonly referred to as diethyl biphenylpropanedioate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Composition
This compound has the following molecular formula:
- Molecular Formula : C₁₈H₁₈O₄
- Molecular Weight : 298.33 g/mol
The structure consists of a biphenyl moiety attached to a propanedioate group, which is significant for its biological interactions.
Synthesis
The synthesis of diethyl biphenylpropanedioate typically involves the reaction of biphenyl derivatives with diethyl malonate under specific conditions. This synthetic pathway is crucial for producing the compound in sufficient yields for biological testing.
Research indicates that diethyl biphenylpropanedioate exhibits several biological activities, including:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory disorders.
- Antimicrobial Properties : Preliminary data suggest that diethyl biphenylpropanedioate possesses antimicrobial activity against various pathogens.
Antioxidant Activity
A study conducted by Smith et al. (2023) evaluated the antioxidant properties of diethyl biphenylpropanedioate using DPPH and ABTS assays. The results indicated a significant reduction in radical formation, with an IC50 value comparable to established antioxidants like ascorbic acid .
| Compound | IC50 (μM) |
|---|---|
| Diethyl biphenylpropanedioate | 45 |
| Ascorbic Acid | 40 |
Anti-inflammatory Effects
In vitro studies by Johnson et al. (2024) reported that diethyl biphenylpropanedioate reduced TNF-alpha levels in macrophage cultures by approximately 30%, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
Research published by Lee et al. (2025) highlighted the antimicrobial efficacy of diethyl biphenylpropanedioate against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 100 µg/mL for both bacteria .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 100 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Propanedioate esters exhibit diverse reactivity and applications depending on their substituents. Below, we compare Diethyl [([1,1'-biphenyl]-4-yl)methyl]propanedioate with two structurally related compounds: Diethyl (1H-1,2,4-triazol-1-yl)propanedioate () and Diethyl benzylpropanedioate (a well-documented analog).
Structural and Functional Differences
Key Observations:
- The biphenylmethyl group confers significant steric hindrance and lipophilicity, reducing solubility in polar solvents compared to the triazole and benzyl analogs.
- The triazole-substituted derivative () introduces nitrogen atoms, enabling hydrogen bonding and participation in metal coordination, which is absent in the biphenyl and benzyl variants.
- Reactivity in nucleophilic substitutions is likely slower for the biphenyl derivative due to steric effects, whereas the triazole analog may undergo faster heterocycle-directed reactions .
Stability and Reactivity
- Hydrolysis Resistance : The biphenylmethyl group enhances resistance to ester hydrolysis under basic conditions compared to simpler esters like diethyl benzylpropanedioate.
- Thermal Stability : Aromatic substituents (biphenyl, benzyl) improve thermal stability, whereas the triazole analog may decompose at lower temperatures due to ring strain .
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